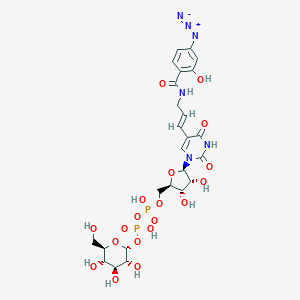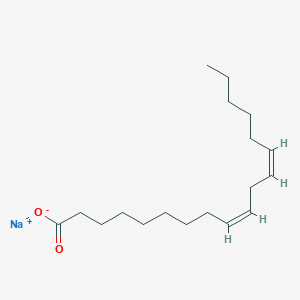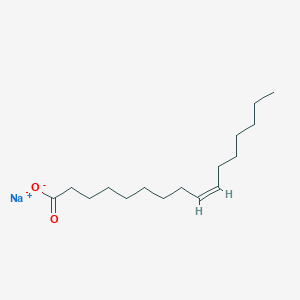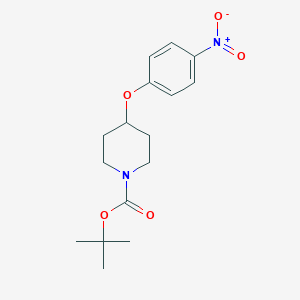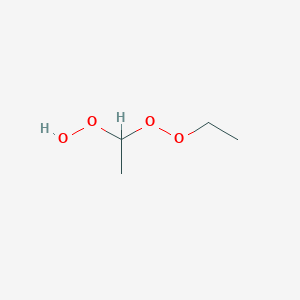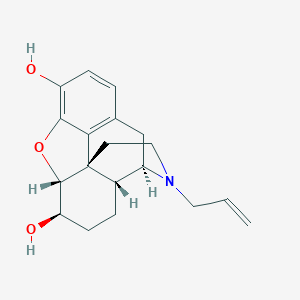
6beta-Naloxol
概要
説明
6beta-Naloxol is an opioid antagonist closely related to naloxone. It exists in two isomeric forms, alpha-naloxol and beta-naloxol. The compound is known for its ability to counteract the effects of opioids, making it a valuable tool in medical and research settings .
準備方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- Industrial production of 6beta-Naloxol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for medical and research applications .
化学反応の分析
Types of Reactions:
Reduction: The conversion of naloxone to alpha-naloxol involves the reduction of the ketone group.
Mitsunobu Reaction: The transformation of alpha-naloxol to beta-naloxol is achieved through the Mitsunobu reaction.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Mitsunobu Reaction: Reagents such as diethyl azodicarboxylate and triphenylphosphine are used.
Major Products:
科学的研究の応用
6beta-Naloxol has a wide range of applications in scientific research:
作用機序
6beta-Naloxol acts as an antagonist at the mu-opioid receptor. By binding to this receptor, it prevents opioids from exerting their effects, thereby reversing opioid-induced effects such as constipation and respiratory depression. The compound’s peripheral selectivity allows it to inhibit gastrointestinal opioid effects without impacting central nervous system functions .
類似化合物との比較
Naloxone: A well-known opioid antagonist used to reverse opioid overdoses.
Naloxegol: A PEGylated form of naloxol that is used to treat opioid-induced constipation.
Naltrexone: Another opioid antagonist used in the treatment of alcohol and opioid dependence.
Uniqueness:
特性
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEQRJBDUHMEEB-MKUCUKIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53154-12-4 | |
| Record name | 6beta-Naloxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053154124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the enzymatic pathway for 6β-naloxol formation?
A: 6β-Naloxol is generated through the enzymatic reduction of naloxone. This reaction is primarily catalyzed by a specific enzyme found in the cytosol of rat liver cells, known as naloxone reductase. [, ] This enzyme demonstrates a preference for NADPH as a cofactor, leading to a four-fold increase in 6β-naloxol production compared to when NADH is used. [] Interestingly, research has revealed that this naloxone reductase is identical to 3α-hydroxysteroid dehydrogenase. []
Q2: Is there species variability in the enzymes responsible for naloxone reduction?
A: Yes, significant species differences exist. While rat liver cytosol exclusively produces 6β-naloxol from naloxone, rabbit liver cytosol yields both 6α-naloxol and 6β-naloxol in almost equal amounts. [, ] This difference highlights the presence of distinct enzymes with varying stereospecificity. In rabbits, at least four forms of naloxone reductase have been identified. The two major forms, NR1 and NR2, exhibit distinct characteristics. NR1, a basic protein, prefers NADH and primarily catalyzes the formation of 6α-naloxol. In contrast, NR2, an acidic protein, demonstrates a high specificity for NADPH and primarily produces 6β-naloxol. []
Q3: Beyond naloxone, what other substrates can these enzymes metabolize?
A: Both NR1 and NR2, the two major naloxone reductase forms in rabbits, can metabolize a range of substrates beyond naloxone, including aliphatic and aromatic aldehydes, cyclic and aromatic ketones, and quinones. [] Interestingly, both enzymes exhibit the capability to dehydrogenate 17β-hydroxysteroids with high efficiency. Notably, NR2 displays additional activity as a 3α-hydroxysteroid dehydrogenase. [] This broad substrate specificity suggests their potential involvement in the metabolism of diverse endogenous compounds and xenobiotics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
